N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic triazole derivative characterized by a 1,2,4-triazole core substituted at position 5 with a 4-methoxyphenylmethyl group, at position 4 with a 1H-pyrrol-1-yl moiety, and at position 3 with a sulfanyl-linked acetamide group attached to a 2-fluorophenyl ring.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-30-17-10-8-16(9-11-17)14-20-25-26-22(28(20)27-12-4-5-13-27)31-15-21(29)24-19-7-3-2-6-18(19)23/h2-13H,14-15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEZPKMDBKUMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature regarding its biological properties, including antibacterial and antifungal activities, as well as its structural characteristics.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a fluorophenyl group, a methoxyphenyl moiety, and a triazole ring. The molecular formula is C23H20FN5O4S, with a molecular weight of 481.5 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets, which is crucial for its pharmacological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. For instance:
- Mechanism of Action : The compound exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria. It has been tested using the agar disc diffusion method, revealing significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Proteus mirabilis | 10 |
This data indicates that the compound may serve as a promising candidate for developing new antibacterial agents amidst rising antibiotic resistance.
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal properties. Preliminary studies suggest effectiveness against various fungal strains, although detailed quantitative data remains limited. The mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is vital for optimizing the biological activity of this compound. Modifications in the chemical structure can lead to enhanced potency or selectivity towards specific targets. For example:
- Fluorine Substitution : The introduction of fluorine in the phenyl ring appears to enhance lipophilicity and cellular uptake.
- Methoxy Group : The presence of the methoxy group may contribute to increased solubility and stability in biological environments.
Case Studies
Several case studies have investigated the efficacy of similar compounds in clinical settings:
- Clinical Trials : A study involving derivatives of triazole compounds demonstrated significant improvements in patient outcomes when used as adjunctive therapy for resistant infections .
- In Vivo Studies : Animal models treated with similar compounds exhibited reduced bacterial load and improved survival rates compared to controls .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(2-fluorophenyl)-2-({5-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide exhibit notable antibacterial and antifungal properties. For instance, derivatives of triazole have been shown to possess significant antimicrobial activity, making them valuable in developing new antibiotics and antifungal agents .
Immunomodulatory Effects
Studies have highlighted the immunomodulatory effects of triazole derivatives. These compounds can modulate immune responses, which is crucial for treating autoimmune diseases or enhancing vaccine efficacy . The specific structure of this compound may enhance these properties due to the presence of the fluorine atom and the methoxyphenyl group.
Agricultural Applications
Pesticidal Properties
The compound has been investigated for its potential as a plant protection agent. Triazole derivatives are known for their effectiveness against various pests and diseases affecting crops. The specific formulation of this compound can be tailored to enhance its stability and efficacy in agricultural settings .
Fungicidal Activity
Research has shown that triazole compounds can inhibit fungal growth, making them suitable candidates for fungicides. The unique structural features of this compound could provide improved activity against resistant fungal strains .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Cieplik et al., 2006 | Antimicrobial testing | Demonstrated significant antibacterial activity against Gram-positive bacteria using similar triazole derivatives. |
| IUCr Study (2011) | Structural analysis | Revealed the crystal structure stability through hydrogen bonding interactions in related compounds. |
| Recent Agricultural Research | Pesticidal efficacy | Highlighted the effectiveness of triazole-based compounds against common agricultural pests. |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound belongs to a broader class of 1,2,4-triazole-3-sulfanyl acetamide derivatives. Key structural variations among analogs include:
- Aryl substituents on the triazole ring : Position 4 and 5 substitutions influence electronic and steric properties.
- Acetamide-linked aromatic groups : The 2-fluorophenyl group in the target compound contrasts with chlorophenyl, difluorophenyl, or ethoxyphenyl groups in analogs.
- Heterocyclic appendages : The 1H-pyrrol-1-yl group distinguishes it from pyridinyl, thiophenyl, or benzo[d]thiazole substituents in related compounds.
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Melting Points : Analogs with bulky substituents (e.g., benzo[d]thiazole in 6r) exhibit higher melting points (176–177°C) due to increased crystallinity, while pyrrole-containing derivatives (e.g., ) have moderate melting points .
- Lipophilicity : The 4-methoxyphenyl group in the target compound likely enhances lipophilicity compared to polar pyridinyl (Compound 4) or hydrophilic hydroxy groups in other analogs .
Pharmacological Activity
- Anti-Exudative Effects: Derivatives with electron-withdrawing groups (e.g., nitro, chlorine) on the phenyl ring show enhanced anti-exudative activity, as seen in 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide analogs (40–60% inhibition at 10 mg/kg vs. diclofenac) .
- Antiproliferative Activity : Thiophenyl and benzo[d]thiazole-substituted triazoles (e.g., 6r, 6s) demonstrate potent activity (IC₅₀ < 10 µM) against cancer cell lines, attributed to π-stacking and hydrophobic interactions .
- Receptor Modulation : Pyridinyl and ethyl-substituted triazoles (e.g., OLC-12) act as Orco agonists, suggesting the target compound’s pyrrole group may similarly modulate ion channels .
Preparation Methods
Formation of 4-Methoxybenzohydrazide
Starting material : 4-methoxybenzoic acid (0.1 mol) is esterified with methanol (180 mL) and concentrated H₂SO₄ (6 mL) under reflux for 12–14 hours. The product, methyl 4-methoxybenzoate, is precipitated in ice-water and recrystallized in ethanol.
Hydrazide formation : Methyl 4-methoxybenzoate (0.1 mol) reacts with hydrazine hydrate (0.2 mol) in methanol under reflux for 12–15 hours, yielding 4-methoxybenzohydrazide.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ | Reflux, 12–14 hr | 85% |
| Hydrazide synthesis | Hydrazine hydrate, methanol | Reflux, 12–15 hr | 78% |
Cyclization to Form the Triazole Core
4-Methoxybenzohydrazide (0.1 mol) reacts with pyrrole-1-carbothioamide (0.1 mol) in methanol under reflux for 3 hours. The intermediate hydrazinecarbothioamide undergoes cyclization in 2N NaOH (80 mL) under reflux for 4 hours to form the triazole-3-thiol.
Key spectral data :
-
FT-IR : 1350 cm⁻¹ (C-F absent, confirming methoxy group), 1575 cm⁻¹ (C=N), 2550 cm⁻¹ (S-H).
-
¹H NMR (DMSO-d₆) : δ 3.78 (s, 3H, OCH₃), δ 4.21 (s, 2H, CH₂), δ 6.85–7.45 (m, aromatic and pyrrole protons).
Synthesis of Intermediate B: 2-Chloro-N-(2-fluorophenyl)acetamide
Acetylation of 2-Fluoroaniline
2-Fluoroaniline (0.1 mol) reacts with chloroacetyl chloride (0.1 mol) in toluene (150 mL) with triethylamine (TEA) as a catalyst under reflux for 6 hours. The product is recrystallized in ethanol.
| Parameter | Value |
|---|---|
| Yield | 72% |
| Melting point | 89–91°C |
| ¹H NMR (DMSO-d₆) | δ 4.32 (s, 2H, CH₂Cl), δ 7.12–7.65 (m, 4H, Ar-H), δ 10.25 (s, 1H, NH) |
Final Coupling Reaction
Thioether Formation
Intermediate A (0.1 mol) and Intermediate B (0.1 mol) are combined in dry acetone (70 mL) with anhydrous K₂CO₃ (0.2 mol) as a base. The mixture is stirred at room temperature for 5 hours, yielding the target compound after ice-water quenching and recrystallization.
Optimization and Challenges
-
Solvent selection : Dry acetone ensures solubility of intermediates and minimizes side reactions.
-
Base role : Anhydrous K₂CO₃ deprotonates the thiol group, facilitating nucleophilic attack on the chloroacetamide.
-
Purity control : TLC (toluene:acetone, 8:2) and recrystallization in ethanol achieve >95% purity .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing triazole-containing acetamide derivatives like this compound, and how are intermediates purified?
Answer:
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the triazole core (e.g., cyclization of thiosemicarbazides with acyl chlorides) .
- Sulfanyl linkage introduction via nucleophilic substitution between a triazole-thiol intermediate and halogenated acetamide derivatives .
- Purification methods such as column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol or methanol) to isolate intermediates .
Basic: What structural characterization techniques are critical for confirming the identity of this compound?
Answer:
Key techniques include:
- Single-crystal X-ray diffraction to resolve the 3D molecular geometry and confirm substituent positions .
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to validate proton environments and carbon connectivity, particularly for distinguishing pyrrole and triazole moieties .
- High-resolution mass spectrometry (HRMS) to verify molecular formula accuracy .
Advanced: How can researchers design experiments to evaluate the biological activity of this compound, such as anti-inflammatory or antimicrobial effects?
Answer:
- In vitro assays : Use cell-based models (e.g., LPS-induced RAW 264.7 macrophages for anti-inflammatory activity) to measure cytokine suppression (IL-6, TNF-α) .
- Dose-response studies : Test concentrations ranging from 1 nM to 100 µM to establish IC₅₀ values.
- Positive controls : Compare results with known inhibitors (e.g., dexamethasone for anti-inflammatory activity) .
Advanced: How should structure-activity relationship (SAR) studies be structured to optimize this compound’s efficacy?
Answer:
- Systematic substitution : Modify functional groups (e.g., replace 4-methoxyphenyl with halogenated or bulky substituents) to assess impact on target binding .
- In silico docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
- Pharmacokinetic profiling : Measure logP (octanol/water partition) to optimize solubility and bioavailability .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
- Replicate experiments : Ensure consistency in cell lines, assay conditions (e.g., serum concentration, incubation time), and compound purity (>95% by HPLC) .
- Control variables : Test metabolites or degradation products (via LC-MS) to rule out off-target effects .
- Collaborative validation : Cross-verify results with independent labs using standardized protocols .
Advanced: What computational strategies are effective for modeling the compound’s interaction with biological targets?
Answer:
- Molecular dynamics simulations : Use AMBER or GROMACS to simulate binding stability over 100-ns trajectories .
- Free-energy calculations : Apply MM-PBSA to estimate binding affinities for different substituent configurations .
- ADMET prediction : Utilize SwissADME to assess toxicity risks (e.g., hepatotoxicity) early in optimization .
Advanced: What experimental approaches are recommended for studying the compound’s stability under varying storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base) .
- Analytical monitoring : Track degradation via HPLC-UV at 254 nm and identify byproducts using tandem MS .
- Storage optimization : Recommend inert atmospheres (argon) and desiccants for long-term stability .
Advanced: How can the synthetic yield of this compound be improved using design of experiments (DoE)?
Answer:
- Factor screening : Use Plackett-Burman design to identify critical parameters (e.g., reaction temperature, solvent polarity) .
- Response surface methodology (RSM) : Optimize reagent stoichiometry and catalyst loading via central composite design .
- Continuous-flow synthesis : Implement microreactors to enhance heat/mass transfer and reduce side reactions .
Advanced: What strategies are effective in developing validated analytical methods for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS optimization : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients for separation .
- Matrix effect mitigation : Employ protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) for serum/plasma samples .
- Validation parameters : Assess linearity (1–1000 ng/mL), precision (RSD <15%), and recovery (>80%) per ICH guidelines .
Advanced: How do the electronic properties of the 1H-pyrrol-1-yl and 4-methoxyphenyl groups influence the compound’s reactivity?
Answer:
- Electron-donating effects : The 4-methoxyphenyl group enhances resonance stabilization of the triazole ring, affecting nucleophilic substitution kinetics .
- Pyrrole ring conjugation : The planar pyrrole moiety may facilitate π-π stacking with aromatic residues in target proteins .
- Experimental validation : Compare reaction rates and docking scores of analogs lacking these groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
